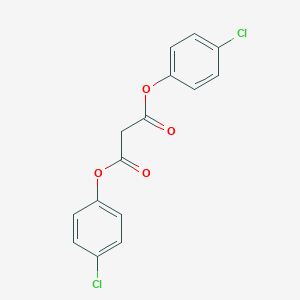

Bis(4-chlorophenyl) propanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPKBPIVUUYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483520 | |

| Record name | bis(4-chlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-20-7 | |

| Record name | bis(4-chlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Chlorophenyl Propanedioate

Esterification and Transesterification Routes

Esterification and transesterification represent the most fundamental approaches to synthesizing bis(4-chlorophenyl) propanedioate. These methods involve the direct reaction of a carboxylic acid or its derivative with an alcohol, in this case, a phenol (B47542).

Direct Condensation Approaches Utilizing Propanedioic Acid Derivatives

Direct condensation methods involve the reaction of a propanedioic acid derivative with 4-chlorophenol (B41353) to form the desired diester. Several established organic reactions can be employed for this purpose, each with its own set of reagents and conditions.

One common approach is the Steglich esterification , which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. organic-chemistry.orgnih.govorganic-chemistry.org This method is known for its mild reaction conditions, making it suitable for sensitive substrates. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol (4-chlorophenol) to form the ester.

Another powerful method for esterifying phenols is the Mitsunobu reaction . organic-chemistry.orgnih.govmdpi.com This reaction employs a phosphine, usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The Mitsunobu reaction is particularly useful for sterically hindered alcohols and proceeds with inversion of stereochemistry if a chiral alcohol is used, although this is not relevant for the achiral 4-chlorophenol. mdpi.com

A more classical approach is the direct esterification of malonic acid with 4-chlorophenol using an acid catalyst, a method known as Fischer-Speier esterification . However, the direct esterification of phenols can be less efficient than that of aliphatic alcohols.

Alternatively, more reactive derivatives of malonic acid can be used. For instance, malonyl chloride can react readily with 4-chlorophenol in the presence of a base to form the desired diester. This method is often high-yielding but requires the handling of a reactive acid chloride.

The following table summarizes typical conditions for these direct condensation approaches, based on analogous syntheses of diaryl malonates.

| Method | Reagents | Catalyst/Activator | Solvent | Typical Temperature | General Yields |

|---|---|---|---|---|---|

| Steglich Esterification | Malonic acid, 4-chlorophenol | DCC or DIC, DMAP (catalytic) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature | Good to Excellent |

| Mitsunobu Reaction | Malonic acid, 4-chlorophenol | PPh₃, DEAD or DIAD | THF, Dioxane | 0 °C to Room Temperature | Good to Excellent |

| From Malonyl Chloride | Malonyl chloride, 4-chlorophenol | Pyridine (B92270), Triethylamine | DCM, Toluene | 0 °C to Reflux | High |

Catalytic Systems in Ester Synthesis

The choice of catalyst is crucial for the efficiency of esterification and transesterification reactions. For the synthesis of this compound, various catalytic systems can be employed.

In transesterification , a diester of malonic acid, such as dimethyl malonate or diethyl malonate, is reacted with an excess of 4-chlorophenol in the presence of a catalyst. masterorganicchemistry.com This equilibrium-driven reaction requires the removal of the alcohol byproduct (methanol or ethanol) to proceed to completion. Both acid and base catalysts can be used.

Acid catalysts protonate the carbonyl oxygen of the starting ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by 4-chlorophenol. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.

Base catalysts , such as sodium methoxide (B1231860) or sodium ethoxide, function by deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the malonic ester.

The table below provides an overview of catalytic systems used in the transesterification for the synthesis of diaryl malonates.

| Catalyst Type | Examples | Mechanism | Typical Conditions |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | High temperature, removal of alcohol byproduct |

| Lewis Acid | Ti(OiPr)₄, Sc(OTf)₃ | Coordination to carbonyl oxygen | Anhydrous conditions, moderate to high temperature |

| Base | NaOCH₃, K₂CO₃ | Deprotonation of phenol | Anhydrous conditions, moderate to high temperature |

Advanced Synthetic Strategies

Beyond classical methods, advanced synthetic strategies offer greater control over the reaction, potentially leading to higher yields, improved purity, and the possibility of creating chiral molecules.

Stereoselective and Enantioselective Preparation Techniques

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of chiral derivatives of malonic esters. These techniques often involve the desymmetrization of a prochiral malonate. rsc.orgresearchgate.netresearchgate.netbuchler-gmbh.com

For instance, a prochiral disubstituted malonic ester can be selectively hydrolyzed by an enzyme, such as a lipase (B570770) or an esterase, to yield a chiral monoester. This enzymatic desymmetrization can proceed with high enantioselectivity. researchgate.net

Alternatively, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of malonate derivatives. rsc.orgbeilstein-journals.orgnih.gov Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, can catalyze the asymmetric addition of malonates to electrophiles, leading to the formation of chiral products with high enantiomeric excess. beilstein-journals.orgnih.gov These catalysts operate by forming chiral intermediates, such as enamines or iminium ions, which then react stereoselectively.

The following table presents some examples of catalysts used in the enantioselective synthesis of chiral malonate derivatives.

| Technique | Catalyst/Reagent | Substrate Type | Key Feature | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Enzymatic Desymmetrization | Lipases (e.g., Candida antarctica Lipase B), Esterases | Prochiral dialkyl malonates | Enantioselective hydrolysis of one ester group | Often >95% |

| Organocatalysis | Chiral prolinol ethers, Cinchona alkaloid derivatives | Malonates and α,β-unsaturated aldehydes/ketones | Asymmetric Michael addition | Good to excellent (up to 99%) |

| Metal Catalysis | Chiral ligand-metal complexes (e.g., Ir, Rh) | Allylic carbonates and malonates | Asymmetric allylic alkylation | High (up to 97%) organic-chemistry.org |

One-Pot and Multicomponent Reaction Protocols

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps in a single vessel, thereby avoiding the isolation and purification of intermediates. For the synthesis of this compound or its derivatives, a one-pot approach could involve the in-situ generation of a reactive malonic acid derivative followed by its reaction with 4-chlorophenol. For example, malonic acid could be treated with a chlorinating agent, and the resulting malonyl chloride could be reacted with 4-chlorophenol without isolation. nih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent a highly efficient synthetic strategy. While a direct three-component reaction to form this compound is less common, MCRs are widely used to synthesize highly functionalized malonate derivatives.

Continuous Flow Synthesis Applications

Continuous flow chemistry has gained prominence as a safe, scalable, and efficient alternative to traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The smaller reactor volumes and high surface-area-to-volume ratios allow for excellent heat and mass transfer, leading to better reaction control, higher yields, and shorter reaction times.

The synthesis of this compound could be adapted to a continuous flow process. For example, a stream of a malonic acid derivative and a stream of 4-chlorophenol, along with a catalyst solution, could be mixed in a T-mixer and then passed through a heated reactor coil. The product would be continuously collected at the outlet. This approach would be particularly beneficial for exothermic reactions and for scaling up production. Enzymatic syntheses of phenolic esters have also been successfully performed under continuous flow conditions. nih.gov

The table below outlines the potential parameters for a continuous flow synthesis of diaryl malonates.

| Parameter | Description | Potential Advantage |

|---|---|---|

| Reactor Type | Packed-bed reactor (with solid catalyst), microreactor, tube reactor | Efficient mixing and heat transfer |

| Flow Rate | Variable, controls residence time | Optimization of reaction time and conversion |

| Temperature | Precisely controlled via heating/cooling jacket | Improved selectivity and safety |

| Pressure | Can be controlled with a back-pressure regulator | Allows for reactions above the solvent's boiling point |

Precursor Chemistry and Reagent Design for this compound

The synthesis of this compound is fundamentally based on the principles of esterification, specifically the formation of a diester from a dicarboxylic acid derivative and a phenol. The design of the synthetic strategy involves the careful selection of precursors that ensure high reactivity and yield of the desired product. The key precursors are a halogenated aromatic phenol and a derivative of malonic acid.

Role of Halogenated Aromatic Precursors

The aromatic component in the synthesis of this compound is a halogenated phenol. The specific precursor is 4-chlorophenol, which provides the bis(4-chlorophenyl) moieties of the final compound.

4-Chlorophenol is a crystalline solid at room temperature and possesses properties that make it a suitable precursor for this synthesis. The chlorine atom at the para position of the phenol ring is an electron-withdrawing group. This electronic effect influences the reactivity of the phenolic hydroxyl group (-OH). While the oxygen atom of the hydroxyl group is nucleophilic, the electron-withdrawing nature of the chlorine atom can slightly decrease its nucleophilicity compared to unsubstituted phenol. However, it is still sufficiently reactive to participate in esterification reactions, particularly with highly reactive acylating agents. The presence of the chloro-substituent is a defining feature of the final molecule's structure and properties.

Table 1: Properties of the Halogenated Aromatic Precursor

| Property | Value |

| Compound Name | 4-Chlorophenol |

| Synonyms | p-Chlorophenol, 4-Chloro-1-hydroxybenzene |

| CAS Number | 106-48-9 |

| Molecular Formula | C₆H₅ClO |

| Molecular Weight | 128.56 g/mol |

| Appearance | Colorless to yellow crystals |

| Melting Point | 42-44 °C |

| Boiling Point | 220 °C |

Utilization of Substituted Malonic Acid Derivatives

The central propanedioate core of the target molecule is derived from malonic acid or one of its more reactive derivatives. Direct esterification of malonic acid with phenols is generally inefficient and requires harsh conditions, often leading to low yields and side products. Therefore, more reactive derivatives of malonic acid are employed to facilitate the reaction under milder conditions.

The most effective precursor for this purpose is malonyl chloride , also known as propanedioyl dichloride. wikipedia.org Malonyl chloride is the di-acyl chloride of malonic acid and is a highly reactive bifunctional electrophile. wikipedia.org The two acyl chloride groups (-COCl) are readily attacked by nucleophiles, such as the hydroxyl group of 4-chlorophenol.

The reaction involves the nucleophilic acyl substitution where two equivalents of 4-chlorophenol react with one equivalent of malonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas that is evolved as a byproduct. The use of malonyl chloride ensures a rapid and high-yielding reaction to form the desired diester, this compound.

Table 2: Properties of the Substituted Malonic Acid Derivative Precursor

| Property | Value |

| Compound Name | Malonyl chloride |

| Synonyms | Propanedioyl dichloride, Malonic acid dichloride |

| CAS Number | 1663-67-8 |

| Molecular Formula | C₃H₂Cl₂O₂ |

| Molecular Weight | 140.95 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 58 °C at 28 mmHg |

The general reaction scheme can be depicted as the reaction of malonyl chloride with two equivalents of 4-chlorophenol. This method is a standard and efficient way to produce diaryl malonates.

Chemical Reactivity and Mechanistic Investigations of Bis 4 Chlorophenyl Propanedioate

Characteristic Reactions of the Propanedioate Moiety

The propanedioate portion of the molecule is an active methylene (B1212753) compound, characterized by the presence of a methylene group flanked by two carbonyl groups. This structural feature imparts significant acidity to the α-protons, making them susceptible to deprotonation and subsequent nucleophilic reactions.

Knoevenagel Condensations and Analogous Reactions

The Knoevenagel condensation is a hallmark reaction of active methylene compounds like bis(4-chlorophenyl) propanedioate. acs.orgwikipedia.orgthermofisher.com This reaction involves the base-catalyzed condensation of the malonate with an aldehyde or ketone to form a new carbon-carbon double bond. acs.orgwikipedia.orgthermofisher.com The general mechanism proceeds through the formation of a carbanion intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the α,β-unsaturated product. tandfonline.com

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous diaryl and diethyl malonates. The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene group without promoting self-condensation of the carbonyl compound. acs.orgwikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, mechanistic studies on the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) have shown that both acidic and basic sites on a catalyst surface are crucial for high reaction rates. researchgate.net

Table 1: Illustrative Knoevenagel Condensation of a Diaryl Malonate with an Aromatic Aldehyde

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |

| Bis(phenyl) propanedioate | Benzaldehyde | Piperidine | Ethanol | 2-Benzalmalonic acid diphenyl ester | Not Specified | Inferred from general principles |

| Diethyl malonate | 4-Chlorobenzaldehyde | Diethylamine | Toluene | Diethyl 2-(4-chlorobenzylidene)malonate | ~85 | Inferred from related reactions |

Decarboxylation Pathways and Derivatives

The propanedioate ester, upon hydrolysis to the corresponding malonic acid, is prone to decarboxylation, particularly when heated. masterorganicchemistry.comyoutube.com This process involves the loss of carbon dioxide to yield a substituted acetic acid. The mechanism of decarboxylation of β-keto acids and malonic acids typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com

Table 2: General Decarboxylation of a Diarylmalonic Acid

| Reactant | Conditions | Product | By-product | Reference |

| Bis(4-chlorophenyl)malonic acid | Heat | 2,2-bis(4-chlorophenyl)acetic acid | CO2 | Inferred from general principles masterorganicchemistry.com |

| Malonic Acid | Heat | Acetic Acid | CO2 | masterorganicchemistry.com |

Electrophilic and Nucleophilic Acyl Substitution Processes

The ester functional groups in this compound are susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the 4-chlorophenoxy group. Common examples include hydrolysis, ammonolysis, and transesterification.

Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base. Kinetic studies on the hydrolysis of various aryl esters have provided insights into the reaction mechanisms. acs.orgacs.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing effect of the chlorine atom in the 4-position of the phenyl ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenyl ester.

Ammonolysis and Transesterification: Similarly, reaction with ammonia (B1221849) (ammonolysis) would yield the corresponding malonamide, and reaction with an alcohol in the presence of an acid or base catalyst (transesterification) would lead to a different ester. The principles governing these reactions are analogous to hydrolysis, with the reactivity being influenced by the nucleophilicity of the attacking species and the stability of the leaving group.

Reactivity Profiles Influenced by Chlorophenyl Substitution

The 4-chlorophenyl groups not only modulate the reactivity of the propanedioate moiety but also serve as a platform for various aromatic substitution and halogen-specific reactions.

Aromatic Electrophilic and Nucleophilic Substitution on Chlorophenyl Rings

The benzene (B151609) rings of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the conditions required and the regioselectivity will differ significantly.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atom. However, the ester group, being electron-withdrawing, will also deactivate the ring towards electrophilic attack. The combined deactivating effect of both the chlorine and the ester linkage would necessitate harsh reaction conditions for electrophilic substitutions like nitration or halogenation. The regiochemical outcome would be a complex interplay of the directing effects of both substituents.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom and the ester group makes the aryl ring susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction is facilitated by strong nucleophiles and typically occurs at the carbon atom bearing the leaving group (in this case, the chlorine atom). For example, amination of aryl chlorides can be achieved using copper-catalyzed reactions under relatively mild conditions. researchgate.net

Table 3: Potential Aromatic Substitution Reactions on the Chlorophenyl Ring

| Reaction Type | Reagents | Expected Major Product(s) | Conditions | Reference |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Bis(4-chloro-2-nitrophenyl) propanedioate and Bis(4-chloro-3-nitrophenyl) propanedioate | Harsh | Inferred from general principles |

| Nucleophilic Amination | NH₃, CuI (catalyst) | Bis(4-aminophenyl) propanedioate | Mild, Catalytic | Inferred from related reactions researchgate.netrsc.org |

Halogen-Specific Reactions and Derivatizations

The chlorine atoms on the phenyl rings can participate in various reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to modify the chlorophenyl groups. acs.orgmit.edu

For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could replace the chlorine atoms with other aryl groups. Similarly, a Buchwald-Hartwig amination could be used to introduce various amine functionalities. The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the potential steric hindrance and deactivating effects of the ester groups.

Mechanistic Studies on Reaction Pathways

The mechanistic behavior of this compound is largely dictated by the presence of the acidic methylene proton situated between two carbonyl groups and the influence of the two 4-chlorophenyl ester groups.

Elucidation of Reaction Mechanisms (e.g., Radical, Ionic, Concerted)

The reactions of this compound are expected to predominantly follow ionic mechanisms . This is characteristic of malonic esters in general, which are cornerstone reagents in carbanion chemistry. masterorganicchemistry.comresearchgate.net

A primary reaction pathway is the malonic ester synthesis , which proceeds through the following steps:

Deprotonation to form an enolate (anionic intermediate): The methylene protons of the propanedioate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A base, such as an alkoxide, can readily abstract a proton to form a resonance-stabilized enolate ion. masterorganicchemistry.com The presence of the electron-withdrawing 4-chlorophenyl groups would further enhance this acidity compared to a simple dialkyl malonate.

Nucleophilic substitution (SN2): The resulting enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a C-C bond at the alpha-carbon. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester can be hydrolyzed, typically under acidic or basic conditions, to the corresponding dicarboxylic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to yield a substituted carboxylic acid. masterorganicchemistry.comresearchgate.net

While ionic pathways are dominant, the possibility of radical reactions cannot be entirely dismissed under specific conditions, such as in the presence of radical initiators or upon photochemical excitation. However, such pathways are not characteristic of the typical reactivity profile of malonic esters.

Concerted mechanisms are less common for the primary transformations of malonic esters but can be involved in certain cycloaddition reactions or pericyclic processes under specific synthetic protocols. For instance, the decarboxylation of the malonic acid derivative formed after hydrolysis can proceed through a cyclic transition state.

Kinetic and Thermodynamic Investigations of Transformations

Kinetic Studies would typically involve:

Measuring reaction rates under varying concentrations of reactants, catalysts, and temperatures.

Determining the rate law to understand the dependence of the reaction rate on the concentration of each species involved.

Calculating activation parameters , such as the activation energy (Ea), from the temperature dependence of the rate constant (Arrhenius equation). These parameters provide insight into the energy barrier of the reaction.

A hypothetical kinetic study on the alkylation of this compound could be designed as follows:

| Parameter | Method of Investigation | Expected Outcome |

| Rate Constant (k) | Monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). | A quantitative measure of the reaction speed. |

| Reaction Order | Systematically varying the initial concentrations of this compound, the base, and the electrophile and observing the effect on the initial reaction rate. | Elucidation of the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Performing the reaction at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot). | The minimum energy required for the reaction to occur. |

Thermodynamic Investigations would focus on:

Measuring the equilibrium constants (Keq) for reversible reactions to determine the position of equilibrium.

Determining the standard Gibbs free energy change (ΔG°) , enthalpy change (ΔH°), and entropy change (ΔS°) of the reaction. These values indicate the spontaneity, heat exchange, and change in disorder of the system, respectively.

For instance, the deprotonation of this compound by a base is an equilibrium process. The pKa of the malonate would be a key thermodynamic parameter, which could be determined by spectrophotometric or potentiometric titration.

Structural Characterization and Advanced Spectroscopic Analysis of Bis 4 Chlorophenyl Propanedioate

X-ray Diffraction for Solid-State Structure Elucidation

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for characterizing the crystalline nature of a solid material. By bombarding a powdered sample with X-rays and analyzing the diffraction pattern, one can obtain a unique fingerprint corresponding to its crystal structure. This method is crucial for identifying the specific crystalline phase, determining the degree of crystallinity, and ascertaining the purity of the sample.

For Bis(4-chlorophenyl) propanedioate, a PXRD analysis would reveal whether the compound exists in an amorphous state or possesses a well-defined crystalline lattice. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would exhibit sharp peaks at specific angles if the material is crystalline. The position and relative intensities of these peaks are characteristic of the compound's specific crystal packing and unit cell dimensions. However, at present, no published PXRD patterns or crystallographic data for this compound are available in open-access databases.

Advanced Structural Analysis Methodologies

To gain deeper insights into the molecular structure and intermolecular interactions of this compound, several advanced computational and analytical techniques are typically employed.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

Energy Framework Calculations for Supramolecular Architecture

Building upon the data from crystallographic studies, energy framework calculations provide a quantitative understanding of the supramolecular architecture by computing the interaction energies between molecules in the crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energies between a central molecule and its neighbors.

These calculations allow for the visualization of the crystal's energetic topology, typically represented as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction. For this compound, this analysis would reveal the dominant forces governing the crystal packing and provide insights into the stability of its three-dimensional structure. As with the other advanced techniques, there is no published research detailing energy framework calculations for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a standard and essential procedure for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and composition.

The molecular formula for this compound is C₁₅H₁₀Cl₂O₄. cymitquimica.com Based on this, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 55.43 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.10 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 21.81 |

| Oxygen | O | 15.999 | 4 | 63.996 | 19.68 |

| Total | | | | 325.147 | 100.00 |

Experimental elemental analysis data obtained from a sample of this compound would be expected to closely match these theoretical values to confirm the compound's identity and purity. Currently, there are no available published reports providing such experimental data for this compound.

Theoretical and Computational Chemistry of Bis 4 Chlorophenyl Propanedioate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of a molecule. These computational methods model the electronic structure and predict various chemical and physical characteristics, offering a microscopic perspective that complements experimental findings.

Density Functional Theory (DFT) has become a primary tool for computational studies on organic molecules due to its favorable balance between accuracy and computational cost. For a molecule like Bis(4-chlorophenyl) propanedioate, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform a wide range of analyses. ijcce.ac.ir

These calculations can determine the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. scispace.com Furthermore, DFT is the foundation for calculating reactivity descriptors, molecular electrostatic potential maps, and frontier molecular orbitals. ijcce.ac.irscispace.com Studies on similar molecules containing a 4-chlorophenyl group have successfully used DFT to correlate theoretical data with experimental results, such as UV-Vis spectra and NMR chemical shifts. ijcce.ac.irmalayajournal.org The analysis of global reactivity descriptors derived from DFT can reveal the relative reactivity, stability, and electronic exchange capacity of the molecule. ijcce.ac.ir

Beyond DFT, other computational methods are available for theoretical analysis. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy but are computationally more demanding. These methods are often used as a benchmark for other computational techniques.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. They can be particularly useful for preliminary studies on large molecules or for screening large numbers of compounds. While specific ab initio or semi-empirical studies on this compound are not detailed in the available literature, these methods represent a viable approach for investigating its electronic structure and properties, especially in the context of broader computational screening studies. nih.gov

A crucial first step in any computational study is determining the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. This process yields important structural data, including bond lengths, bond angles, and dihedral (torsion) angles. scispace.com

Conformational analysis is particularly important for a flexible molecule like this one, which has several rotatable single bonds—specifically, the C-O bonds of the ester groups and the C-C bonds connecting the phenyl rings. This analysis explores the potential energy surface of the molecule by rotating these bonds to identify different conformers (stable isomers) and the energy barriers between them. nih.gov Understanding the preferred conformations is essential, as the molecule's shape directly influences its reactivity and interactions with other molecules. nih.gov Computational studies on related structures have shown that constraining the rotation of aryl rings can significantly impact molecular properties. nih.gov

Table 1: Illustrative Conformational Analysis Parameters This interactive table illustrates the type of data generated from a conformational analysis, showing the key dihedral angles that define the orientation of the phenyl rings relative to the propanedioate core.

| Dihedral Angle | Description | Typical Range (Degrees) |

| O1-C1-C2-C3 | Defines the rotation around the first ester linkage. | 180° (anti-periplanar) |

| C1-C2-C3-O3 | Defines the rotation around the central C-C bond. | Variable |

| C2-C3-O3-CAr1 | Defines the rotation of the first chlorophenyl group. | 0° - 90° |

| C2-C1-O2-CAr2 | Defines the rotation of the second chlorophenyl group. | 0° - 90° |

Electronic Structure and Reactivity Descriptors

Descriptors derived from the electronic structure provide a quantitative measure of a molecule's reactivity and the nature of its charge distribution.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. malayajournal.org The MEP map illustrates the regions from which a positive test charge is electrostatically attracted or repelled by the molecule's electron cloud and nuclei. malayajournal.org

This visualization helps in understanding intermolecular interactions, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. scispace.commalayajournal.org

Table 2: Interpretation of MEP Surface Colors This interactive table explains the standard color-coding used in MEP maps to denote different electrostatic potential regions.

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich; site for electrophilic attack. |

| Orange | Moderately Negative | Electron-rich region. |

| Yellow | Slightly Negative | Weakly electron-rich region. |

| Green | Neutral | Region of zero potential. |

| Blue | Positive | Electron-deficient; site for nucleophilic attack. |

For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially on the chlorine atoms due to their electronegativity, highlighting sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of pericyclic reactions. fiveable.me It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. malayajournal.org Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. In this compound, the HOMO would likely be distributed over the electron-rich chlorophenyl rings, while the LUMO might be centered on the electron-withdrawing ester groups.

Table 3: Global Reactivity Descriptors from FMO Analysis This interactive table defines key chemical descriptors that can be calculated from the HOMO and LUMO energies, providing quantitative insights into the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Conceptual Density Functional Theory (CDFT) for Global and Local Reactivity Prediction

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for understanding and predicting the chemical reactivity of molecular systems. chemtools.orgnih.gov By calculating a set of chemical reactivity descriptors, CDFT provides insights into how a molecule will interact with other chemical species. These descriptors are derived from the change in energy of a system with respect to changes in its number of electrons or the external potential. chemtools.orgnih.gov

Global Reactivity Descriptors

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. rsc.org A higher hardness value implies greater stability.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scielo.org.mx

| Global Reactivity Descriptor | Formula | Hypothetical Value (eV) | Interpretation for this compound |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 8.50 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.85 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) | 7.30 | High stability and low reactivity. |

| Global Softness (S) | 1 / η | 0.137 | Low polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.61 | Acts as a moderate electrophile. |

This table presents hypothetical values for illustrative purposes.

Local Reactivity Descriptors

Local descriptors are crucial for predicting regioselectivity, identifying which specific atoms or functional groups within a molecule are most likely to participate in a reaction. chemtools.org Key local descriptors include:

Fukui Function (f(r)): Indicates the change in electron density at a specific point in the molecule when an electron is added or removed. acs.org It helps identify sites susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).

Local Softness (s(r)): Related to the Fukui function and the global softness, it provides a more refined measure of the reactivity of atomic sites. acs.org

Dual Descriptor (Δf(r)): Can simultaneously reveal sites prone to nucleophilic and electrophilic attacks.

For this compound, CDFT calculations would likely reveal that the carbonyl carbons of the propanedioate linker are the primary sites for nucleophilic attack due to their positive partial charge and the influence of the adjacent electron-withdrawing oxygen atoms. The chlorophenyl rings would be the principal sites for electrophilic attack, with the ortho and para positions relative to the ester linkage being activated, although the chlorine atom's deactivating effect would moderate this.

Simulation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between structure and spectral data.

Computational NMR Spectral Prediction

Density Functional Theory (DFT) calculations have become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute the nuclear shielding tensors, from which the chemical shifts are derived. acs.orgnih.gov

For this compound, predicting the 1H and 13C NMR spectra would involve:

Optimizing the molecule's 3D geometry using a suitable DFT functional and basis set. acs.org

Performing a GIAO-DFT calculation on the optimized geometry to obtain the isotropic shielding values for each nucleus. acs.orgnih.gov

Converting the shielding values to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

The predicted spectrum would show distinct signals for the protons and carbons of the chlorophenyl rings and the methylene (B1212753) group of the propanedioate linker. The symmetry of the molecule would simplify the spectrum, with chemically equivalent nuclei having the same chemical shift.

Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound1132Note: These are hypothetical values based on typical group contributions and data for similar structures. Actual values would require specific DFT calculations.Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical vibrational spectroscopy, performed using DFT, calculates the harmonic vibrational frequencies and their corresponding intensities for Infrared (IR) absorption and Raman scattering. nih.govyoutube.com These calculations are instrumental in assigning experimental spectral bands to specific molecular motions. researchgate.net

For this compound, the simulated IR and Raman spectra would be dominated by several characteristic vibrational modes. A frequency calculation on the optimized geometry would yield a set of normal modes, each with a specific frequency and intensity. nih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. youtube.com

Calculated Vibrational Frequencies for Key Functional Groups of this compound-12Note: The expected frequency ranges and intensities are based on general spectroscopic data and computational studies of similar aromatic esters.UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission spectra of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govgithub.io

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the two chlorophenyl chromophores. researchgate.netyoutube.com TD-DFT calculations would predict the energies and oscillator strengths (a measure of transition probability) for the lowest-energy electronic transitions. Phenols and their derivatives typically exhibit two primary absorption bands in the UV region. researchgate.net The presence of the ester group and the chlorine atom would cause shifts in the positions and intensities of these bands compared to unsubstituted benzene (B151609) or phenol (B47542). nih.gov

Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar SolventmaxNote: These are estimated values based on computational studies of substituted phenols and aromatic compounds. nih.govresearchgate.net Actual spectra would be influenced by solvent effects. rsc.orgReaction Pathway and Mechanistic Modeling

Computational chemistry provides essential tools for elucidating reaction mechanisms, mapping the energetic landscape that connects reactants, transition states, and products.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful method used to map out the minimum energy path of a chemical reaction. q-chem.comnumberanalytics.com Starting from a transition state (a first-order saddle point on the potential energy surface), the IRC calculation follows the path of steepest descent in mass-weighted coordinates in both the forward and reverse directions, thus connecting the transition state to the corresponding reactants and products. github.ioscm.com This process confirms that a located transition state indeed links the desired minima and provides a detailed visualization of the geometric changes that occur throughout the reaction. researchgate.net

A relevant reaction for this compound is its hydrolysis, which can be either acid- or base-catalyzed, to yield propanedioic acid and 4-chlorophenol (B41353). geeksforgeeks.orglibretexts.org Let's consider the base-catalyzed hydrolysis mechanism. The reaction would proceed through a nucleophilic acyl substitution. nih.gov An IRC analysis for the rate-determining step (nucleophilic attack of hydroxide (B78521) on a carbonyl carbon) would involve:

Locating the transition state structure for the attack of OH- on one of the ester's carbonyl carbons. This structure would feature a partially formed C-OH bond and a partially breaking C=O π-bond.

Performing a vibrational frequency analysis to confirm the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.

Initiating the IRC calculation from this transition state.

The forward IRC path would lead to the tetrahedral intermediate.

The reverse IRC path would lead back to the separated reactants (the ester and hydroxide ion).

By plotting the energy as a function of the reaction coordinate, the IRC calculation generates a potential energy profile for this crucial step, revealing the activation energy barrier. researchgate.net

Transition State Energy Calculations and Barrier Assessment

Transition state energy calculations are crucial for understanding the kinetics of a chemical reaction. By identifying the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy barrier can be determined. This barrier dictates the rate of the reaction. For this compound, two primary reactions of interest for such calculations are hydrolysis and decarboxylation.

Hydrolysis: The hydrolysis of the ester groups in this compound can be catalyzed by either acid or base. libretexts.orglibretexts.orgdalalinstitute.com The reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide ion (in basic conditions) on the carbonyl carbon of the ester. dalalinstitute.commasterorganicchemistry.com This leads to a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alcohol. masterorganicchemistry.com

Computational studies, typically employing Density Functional Theory (DFT), can model this process. The energy of the transition state for the formation of the tetrahedral intermediate is calculated to assess the reaction barrier. For comparison, theoretical studies on the unimolecular decomposition of malonic acid have shown that dehydration pathways, which share mechanistic similarities with hydrolysis, have significant energy barriers. rsc.org

Decarboxylation: Malonic acid and its derivatives are known to undergo decarboxylation upon heating, a reaction that proceeds through a cyclic transition state. youtube.com In the case of a malonic ester, hydrolysis to the corresponding dicarboxylic acid is typically a prerequisite for efficient decarboxylation. masterorganicchemistry.com Theoretical calculations for the unimolecular decomposition of malonic acid have determined the energy barrier for decarboxylation to be approximately 32.16 kcal/mol at the CCSD(T)/6-311++G(d,p) level of theory. rsc.org This value provides a benchmark for what could be expected for the decarboxylation of the diacid derived from this compound. The presence of the electron-withdrawing 4-chlorophenyl groups might influence the stability of the transition state and thus alter the energy barrier.

The following table presents representative calculated energy barriers for reactions relevant to the reactivity of a propanedioate structure.

| Reaction | Model Compound | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Decarboxylation | Malonic Acid | CCSD(T)/6-311++G(d,p) | 32.16 | rsc.org |

| Dehydration | Malonic Acid | CCSD(T)/6-311++G(d,p) | 67.13 | rsc.org |

| Decarboxylation-Dehydration | Malonic Acid | CCSD(T)/6-311++G(d,p) | 44.75 | rsc.org |

| Piperidine Elimination | Acetylacetone-Benzaldehyde Adduct | DFT | 21.6 | acs.org |

This table is illustrative and provides data for model compounds to infer the potential energetics of reactions involving this compound.

Bonding Evolution Theory (BET) Applications in Reaction Dynamics

Bonding Evolution Theory (BET) is a powerful computational method used to analyze the mechanism of a chemical reaction by describing the changes in chemical bonds along the reaction pathway. It provides a detailed picture of how bonds are formed and broken, offering insights beyond the static analysis of stationary points like reactants, products, and transition states.

While no specific applications of BET to the reaction dynamics of this compound have been reported, the methodology could be applied to understand its reactivity in several ways:

Hydrolysis Mechanism: For the hydrolysis of this compound, BET could precisely map the sequence of electronic events. This would include the formation of the carbon-oxygen bond with the incoming nucleophile, the subsequent breaking of the carbon-oxygen bond of the ester's alkoxy group, and the proton transfers involved. This would provide a more nuanced understanding than the classical stepwise mechanism.

Decarboxylation Pathway: In the decarboxylation of the corresponding diacid, BET could elucidate the concerted nature of the cyclic transition state. It would detail the simultaneous breaking of the carbon-carbon bond and the carbon-oxygen bond, along with the formation of the new carbon-hydrogen and carbon-oxygen double bonds.

Knoevenagel-type Condensations: Should this compound be used as a reactant in a Knoevenagel-type condensation, BET would be invaluable for analyzing the C-C bond formation. acs.orgtandfonline.compw.liversc.org It could detail the electronic reorganization as the enolate attacks the carbonyl group of an aldehyde or ketone. Theoretical studies on the Knoevenagel condensation have highlighted the importance of the catalyst and the nature of the active methylene compound, and BET could further illuminate these roles at the electronic level. acs.org

In essence, the application of BET to the reaction dynamics of this compound would offer a fundamental and detailed understanding of the electronic choreography that governs its chemical transformations.

Derivatization and Functionalization of Bis 4 Chlorophenyl Propanedioate

Synthesis of Novel Derivatives

The synthesis of new molecules from bis(4-chlorophenyl) precursors often involves transformations at the linking chain or modifications on the aromatic rings.

The central three-carbon propanedioate backbone is a prime site for chemical modification. In structurally related compounds, this linker can be manipulated to introduce new functional groups or to construct entirely new ring systems. For instance, a related compound, 1,3,3-tris(4-chlorophenyl)-propan-1-one, which features a three-carbon chain, serves as a precursor in the synthesis of a thiazolidin-4-one derivative. This transformation involves the reaction of the propane (B168953) backbone with thioglycollic acid, demonstrating how the core structure can be elaborated into a heterocyclic system.

Another approach to modifying a three-carbon linker is seen in the synthesis of derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Here, a propane chain attached to a 4-chlorophenylsulfonyl group is functionalized at the terminus with a hydrazide moiety, which can then be further reacted to form various heterocyclic derivatives like pyrroles, pyrazoles, and oxadiazoles.

A more complex transformation involving a propanedioate-like precursor can lead to the formation of a cyclobutane (B1203170) ring. In one study, a proposed mechanism suggests that an alkene intermediate, formed from a related precursor, undergoes a spontaneous [2+2] cycloaddition to yield a 2,4-bis(4-chlorophenyl)cyclobutane structure. This highlights the potential for intramolecular reactions of the backbone to create complex polycyclic systems.

Modifying the electronic and steric properties of the 4-chlorophenyl rings is a common strategy to fine-tune the characteristics of the resulting molecules. While the chlorine atom at the para position is a defining feature, further substitutions on the aromatic ring can be envisioned. Standard electrophilic aromatic substitution reactions could potentially introduce groups like nitro, alkyl, or acyl functions, although the presence of the deactivating chloro substituent would influence the reaction conditions required.

In broader studies of related diaryl compounds, halogenation of the phenyl rings has been explored. For example, in a series of modafinil (B37608) analogs, the benzhydryl moiety was halogenated to investigate structure-activity relationships. Similarly, structure-activity relationship studies on tropane-based dopamine (B1211576) transporter inhibitors have involved fluoro- and chloro-substitution at the 4-position of the phenyl rings. These examples underscore the importance of aromatic ring substitution in modulating the biological and chemical properties of bis(phenyl) compounds.

The propanedioate framework, or analogous three-carbon linkers, can be a versatile platform for the construction of fused heterocyclic rings. As mentioned earlier, the reaction of a 1,3,3-tris(4-chlorophenyl)-propan-1-one with thioglycollic acid results in the formation of a thiazolidin-4-one ring. This is

Exploration in Materials Science

The unique chemical structure of bis(4-chlorophenyl) propanedioate, featuring a reactive central methylene (B1212753) group flanked by two carbonyls and substituted aromatic rings, suggests its potential for exploration in various domains of materials science. These include its use as a monomer for specialty polymers, a building block for energetic materials, and a component in sensor systems.

Potential as Precursors for Specialty Polymers (e.g., Thermostable Polymers)

This compound holds promise as a monomer for the synthesis of specialty polyesters and other polymers through polycondensation reactions. The presence of the halogenated aromatic rings can impart desirable properties such as thermal stability, flame retardancy, and chemical resistance to the resulting polymer backbone.

The general principle of using malonate esters in polymerization has been demonstrated. For instance, linear polyesters have been synthesized through the enzyme-catalyzed polycondensation of dimethyl malonate with various diols. researchgate.net This enzymatic approach offers a green and mild alternative to traditional metal-catalyzed polymerization at high temperatures. researchgate.net Similarly, polythioesters have been successfully synthesized by the polycondensation of bis(4,4′-mercaptophenyl)sulfide with different acid dichlorides, resulting in crystalline polymers with significant heat resistance. researchgate.net These examples establish that the ester functionalities of a malonate, such as those in this compound, can react with suitable co-monomers (e.g., diols, diamines, or dithiols) to form long polymer chains.

Furthermore, research into poly(aryl ether ketone) (PAEK) resins, known for their exceptional thermal stability and mechanical strength, often involves monomers containing aromatic rings. nih.gov For example, a novel nitrogenous heterocyclic polyaromatic ether monomer, 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione, has been synthesized and successfully polymerized. nih.gov The resulting polymers exhibited high thermal stability, with a 5% weight loss temperature exceeding 500 °C. nih.gov This highlights the contribution of the chlorophenyl group to the thermal properties of the polymer. By analogy, the incorporation of the this compound unit into a polymer backbone could enhance its thermal performance.

The polycondensation of this compound with a diol (HO-R-OH) would theoretically proceed as follows, yielding a polyester (B1180765) with repeating units containing the dichlorophenyl moiety:

n (4-ClC₆H₄OOC)₂CH₂ + n HO-R-OH → [-(OOC)CH₂(COO)C₆H₄Cl-O-R-O-C₆H₄Cl-]ₙ + 2n H₂O

The properties of the resulting polymer, such as its glass transition temperature (Tg) and melting point (Tm), would be influenced by the structure of the diol (R group) and the inherent rigidity conferred by the aromatic rings.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Potential Influence of this compound | Rationale |

| Thermal Stability | High | The aromatic rings and C-Cl bonds generally increase the decomposition temperature of the polymer. |

| Flame Retardancy | Enhanced | The presence of chlorine can interfere with the combustion cycle in the gas phase. |

| Chemical Resistance | Good | The bulky, hydrophobic chlorophenyl groups can protect the ester linkages from chemical attack. |

| Solubility | Potentially limited | The rigid aromatic structure might decrease solubility in common organic solvents, a common trait for thermostable polymers. nih.gov |

Applications in the Development of Energetic Materials (by analogy with related malonates)

While direct use of this compound in energetic materials is not documented, the fundamental chemistry of malonate esters suggests a potential, albeit speculative, role. Energetic materials are compounds or mixtures that store a significant amount of chemical energy that can be released rapidly. nih.gov The performance of such materials is often linked to their molecular structure, density, and heat of formation.

The malonic ester synthesis is a classic method in organic chemistry for forming C-C bonds by alkylating the carbon alpha to the two carbonyl groups. wikipedia.orgyoutube.com This reactivity allows for the construction of more complex molecular frameworks. In the context of energetic materials, the malonate core could serve as a scaffold to attach energetic functionalities, such as nitro groups (-NO₂). For example, alkylation with a haloalkane containing nitro groups could introduce these energetic moieties.

Furthermore, the stereochemistry of molecules can significantly impact their physical properties, which is a critical factor in the design of new energetic materials. nih.gov Research on cyclobutane nitric esters, synthesized from the dimerization of dimethyl fumarate (B1241708) (a related dicarboxylic acid ester), has shown that different stereoisomers exhibit vastly different physical properties, ranging from low-melting solids to liquids. nih.gov This tunability is highly desirable in the formulation of explosives and propellants. nih.gov The central carbon of a substituted this compound could be a chiral center, suggesting that stereochemical control could be a pathway to tailor the physical properties of derived materials.

The synthesis of energetic materials often involves nitration reactions. While the aromatic rings of this compound are deactivated towards electrophilic substitution by the chloro and ester groups, it is conceivable that the core structure could be modified prior to or after polymerization to incorporate energetic groups. For instance, the malonate can be a precursor to substituted acetic acids after hydrolysis and decarboxylation, which could then be further functionalized. wikipedia.orgmasterorganicchemistry.com

It is important to emphasize that this application is highly speculative and would require significant synthetic modification to introduce the necessary energetic groups and to ensure the stability and performance of the final compound.

Integration into Chemodosimeters and Sensor Systems

The structure of this compound could be adapted for use in chemodosimeters and sensor systems. A chemosensor typically consists of a recognition unit (receptor) that selectively interacts with an analyte and a signaling unit (fluorophore or chromophore) that transduces this interaction into a detectable signal.

The malonate ester moiety can be a versatile synthetic intermediate for creating more complex molecules that can function as part of a sensor. A notable example is the use of diethyl malonate in the synthesis of fluorescent dyes, such as coumarins. mdpi.com In one reported synthesis, 7-(diethylamino)-2H-chromen-2-one, a fluorescent core, was prepared through the reaction of 4-(diethylamino)salicylaldehyde (B93021) with diethyl malonate. mdpi.com This demonstrates that the malonate unit can be a key building block in the creation of signaling components.

By analogy, this compound could be functionalized to create a sensor molecule. The active methylene group could be used to link the bis(4-chlorophenyl)propanedioate structure to a known signaling unit or a receptor for a specific analyte. For example, a Knoevenagel condensation reaction between the malonate and an aldehyde-functionalized fluorophore could be envisioned.

Alternatively, the bis(4-chlorophenyl) groups themselves could play a role in the recognition process through non-covalent interactions such as π-π stacking or hydrophobic interactions with a target analyte. The ester groups could also be hydrolyzed to carboxylic acids, which can then participate in hydrogen bonding or be used to chelate metal ions. researchgate.net Research has shown that malonate-based polyesters can act as effective metal chelators. researchgate.net

Table 2: Potential Roles of this compound in Sensor Design

| Sensor Component | Potential Role of this compound Derivative | Example of Chemical Transformation |

| Signaling Unit | Precursor to a fluorescent or chromophoric group. | Knoevenagel condensation with an aromatic aldehyde. |

| Recognition Unit | The aromatic rings could provide sites for π-π stacking interactions. | Direct use of the molecule or its derivatives. |

| Linker | The central carbon can be functionalized to connect a receptor to a signaler. | Alkylation via malonic ester synthesis. uobabylon.edu.iq |

| Metal Chelation | Hydrolyzed diacid form could bind to metal ions. | Saponification of the ester groups. |

The development of a chemosensor based on this compound would require synthetic modifications to introduce the necessary recognition and signaling moieties, followed by detailed studies of its interaction with target analytes.

Environmental Research Aspects and Degradation Studies of Bis 4 Chlorophenyl Propanedioate

Environmental Occurrence and Distribution Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For bis(4-chlorophenyl) propanedioate, this would primarily include photodegradation and hydrolysis.

Photodegradation Mechanisms and Kinetics

Specific studies on the photodegradation mechanisms and kinetics of this compound are not found in the available literature. However, research on other chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), demonstrates that the presence of a catalyst like titanium dioxide (TiO2) and noble metals can significantly influence photodegradation rates. rsc.org For instance, the use of platinum and rhodium on a TiO2 support has been shown to achieve high levels of mineralization for 2,4-D. rsc.org While these findings relate to a different compound, they suggest that similar photocatalytic processes could potentially contribute to the degradation of this compound in the environment, should it be exposed to sunlight in the presence of suitable catalysts.

Hydrolysis and Other Chemical Transformation Processes in Aquatic and Terrestrial Environments

The hydrolysis of esters, such as this compound, is a key chemical transformation process. Studies on related compounds provide some insight into the potential hydrolytic behavior. For example, the hydrolysis of 4-chlorophenyl isocyanate has been studied, revealing a two-stage process that ultimately forms 4-chloroaniline. rsc.org Research on diethyl 2-(perfluorophenyl)malonate, another malonic acid ester, showed it to be relatively stable under basic and mild acidic conditions at ambient temperatures. nih.gov However, under more vigorous acidic conditions, it underwent hydrolysis and decarboxylation to form 2-(perfluorophenyl)acetic acid. nih.gov These examples suggest that the hydrolysis of this compound would likely be dependent on pH and temperature, potentially leading to the formation of 4-chlorophenol (B41353) and malonic acid, which could further degrade.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation by Bacterial Strains

Direct evidence of bacterial degradation of this compound is not available in the reviewed scientific literature. However, studies on analogous structures offer valuable insights. For instance, bacteria capable of degrading bisphenol F [bis(4-hydroxyphenyl)methane], which also contains two phenolic rings, have been isolated from river water. nih.govresearchgate.net One such strain, Sphingobium yanoikuyae FM-2, was found to metabolize bisphenol F through a pathway involving hydroxylation and oxidation. nih.gov Similarly, a mixed culture of Arthrobacter sp. and Micrococcus sp. was shown to mineralize 4-chloroacetophenone, with 4-chlorophenol identified as a metabolite. nih.gov This suggests that bacterial strains with the ability to degrade chlorophenolic compounds could potentially play a role in the breakdown of this compound, likely by first hydrolyzing the ester bonds.

Fungal Biotransformation and Biodegradation

There is no specific research on the fungal biotransformation of this compound. However, fungi are known to be effective in degrading a variety of aromatic and chlorinated compounds. For example, higher fungi have demonstrated the capacity to biosynthesize and transform organohalogens. nih.govelsevier.com Studies on the fungal degradation of plasticizers like di-n-butyl phthalate (B1215562) (DBP) have shown that various fungal species can metabolize these compounds through reactions such as hydroxylation and de-esterification, leading to the formation of phthalic acid. nih.gov This indicates that fungi could potentially cleave the ester linkages in this compound, releasing 4-chlorophenol, which could then be further metabolized.

Identification and Characterization of Biodegradation Products and Metabolites

For instance, the degradation of DDT is known to produce persistent metabolites like DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which are of significant environmental concern. nih.govhealthandenvironment.org The anaerobic metabolism of DDT can also lead to the formation of DDA (2,2-bis(chlorophenyl)acetic acid), a more polar and water-soluble compound. dss.go.th However, the malonate ester linkage in this compound presents a different site for initial enzymatic attack compared to the trichloroethane group in DDT, likely leading to a distinct set of degradation products.

Hypothetically, the biodegradation of this compound could proceed via hydrolysis of the ester bonds, which would release 4-chlorophenol and propanedioic acid (malonic acid). Subsequently, these intermediates would likely undergo further microbial degradation. The environmental fate of 4-chlorophenol is better understood, with degradation pathways involving hydroxylation and ring cleavage.

To definitively identify the biodegradation products of this compound, laboratory studies using microbial cultures or environmental microcosms would be necessary. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for the separation and identification of the resulting metabolites.

Environmental Fate Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. researchgate.netresearchgate.net These models are valuable in assessing the environmental fate of new or untested chemicals, reducing the need for extensive experimental testing. nih.gov

Specific QSAR and QSPR models for this compound are not documented in publicly available databases or literature. However, generalized models for predicting properties such as water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation could be applied to this compound. The accuracy of such predictions would depend on the applicability domain of the chosen model and the structural similarity of this compound to the compounds used in the model's training set.

Developing a specific QSAR/QSPR model for this compound and related compounds would involve:

Data Collection: Gathering experimental data on the environmental properties of a series of structurally similar chemicals.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, geometric, electronic) for each chemical.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to establish a correlation between the molecular descriptors and the experimental property. nih.govresearchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

Such models could provide valuable insights into the likely environmental behavior of this compound.

Theoretical Assessment of Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of a chemical are critical factors in its environmental risk assessment. canada.ca Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. nih.gov

A theoretical assessment of the persistence and bioaccumulation potential of this compound can be made based on its chemical structure, though it must be emphasized that this is not a substitute for experimental data.

Bioaccumulation Potential: The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms. While an experimental log Kow for this compound is not available, its structure, containing two lipophilic chlorophenyl groups, suggests that it is likely to be a lipophilic compound with a significant potential for bioaccumulation. For comparison, the parent compound of DDT has a high log Kow and is known to bioaccumulate significantly in food chains. healthandenvironment.orgnih.gov

Analytical Methodologies for Bis 4 Chlorophenyl Propanedioate and Its Transformation Products

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the separation of Bis(4-chlorophenyl) propanedioate from complex sample matrices. Given its chemical structure—a diaryl ester—it is amenable to both gas and liquid chromatography.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. jmchemsci.comrsc.org The methodology involves vaporizing the sample and separating its components on a long, narrow capillary column before detection by a mass spectrometer. The high resolving power of the capillary column combined with the definitive identification capabilities of MS makes this a preferred method.

For this compound, analysis would typically employ a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, would generate a unique fragmentation pattern, or mass spectrum, for the molecule. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. Quantification is achieved by monitoring specific, abundant ions from the fragmentation pattern and comparing the response to that of a known standard. Soft ionization techniques could also be explored to enhance the molecular ion's presence, which is beneficial for confirmation. nih.govnih.gov

Key parameters for a typical GC-MS analysis are summarized below.

Table 1: Illustrative GC-MS Operating Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) | Separation of analyte from matrix components. |

| Carrier Gas | Helium at 1.0 mL/min | Transports the analyte through the column. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min | Optimizes separation and peak shape. |

| MS Interface Temp | 290 °C | Prevents condensation of the analyte. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for identification. |

| Acquisition Mode | Scan / Selected Ion Monitoring (SIM) | Scan for identification; SIM for quantification. |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS and is particularly suitable for compounds that may be thermally unstable or not sufficiently volatile. nih.govimpactfactor.org this compound, as an ester of phenolic compounds, can be effectively analyzed using reversed-phase HPLC. researchgate.netmdpi.comakjournals.com

In a typical reversed-phase setup, a non-polar stationary phase (like a C18-bonded silica) is used with a polar mobile phase. nih.gov The separation of this compound is achieved by carefully controlling the composition of the mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. impactfactor.orgakjournals.com Detection is most commonly performed using a UV-Vis detector, as the two chlorophenyl rings within the molecule will strongly absorb UV light. youtube.com For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The enantiomers of chiral malonates can also be separated using specialized chiral HPLC columns, a technique that could be applicable if chiral derivatives of the target compound were of interest. frontiersin.org

Table 2: Representative HPLC Conditions for this compound Analysis